

Sulfo-NHS-LC-Biotin: A Technical Guide to Amine-Reactive Biotinylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-NHS-LC-Biotin**

Cat. No.: **B1220122**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-NHS-LC-Biotin**, a key reagent for the biotinylation of proteins and other molecules. We will cover its core properties, detailed experimental protocols, and the logical workflows involved in its application.

Core Properties of Sulfo-NHS-LC-Biotin

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and amine-reactive biotinylation reagent. Its key features include a long spacer arm to minimize steric hindrance and a sulfonate group on the N-hydroxysuccinimide (NHS) ester, which imparts hydrophilicity. This water solubility is advantageous as it allows for biotinylation reactions to be performed in the absence of organic solvents.^[1] The reagent efficiently reacts with primary amines (-NH₂) in a pH range of 7-9 to form stable amide bonds.^{[1][2]} Due to its charged nature, **Sulfo-NHS-LC-Biotin** is membrane-impermeable, making it an ideal choice for specifically labeling cell surface proteins.^{[3][4]}

Property	Value	References
Molecular Weight	556.59 g/mol	[5][6]
Spacer Arm Length	22.4 Å (2.24 nm)	[3][5][7]
Formula	C ₂₀ H ₂₉ N ₄ NaO ₉ S ₂	[2][8]
Reactivity	Primary amines (-NH ₂)	[1][2]
Optimal pH for Reaction	7.0 - 9.0	[1][2]
Solubility	Water, DMSO, DMF	[2][6]

Experimental Protocols

A. General Protein Biotinylation in Solution

This protocol outlines the fundamental steps for labeling proteins with **Sulfo-NHS-LC-Biotin**. The molar excess of the biotinylation reagent is a critical parameter and often needs to be optimized depending on the protein concentration.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.
- **Sulfo-NHS-LC-Biotin**
- Reaction buffer (e.g., PBS, pH 8.0)
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
- Desalting column or dialysis unit for removing excess biotin.

Methodology:

- Reagent Preparation: Immediately before use, dissolve the **Sulfo-NHS-LC-Biotin** in the reaction buffer to a desired stock concentration (e.g., 10 mM).

- Reaction Setup: Add the appropriate volume of the **Sulfo-NHS-LC-Biotin** stock solution to your protein solution. The molar excess can vary, but a common starting point is a 10 to 25-fold molar excess for protein concentrations of 10 mg/mL and 2 mg/mL, respectively.[3]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted **Sulfo-NHS-LC-Biotin**. Incubate for 15 minutes.
- Purification: Remove excess, non-reacted biotin and reaction byproducts using a desalting column or dialysis against an appropriate buffer.[1]

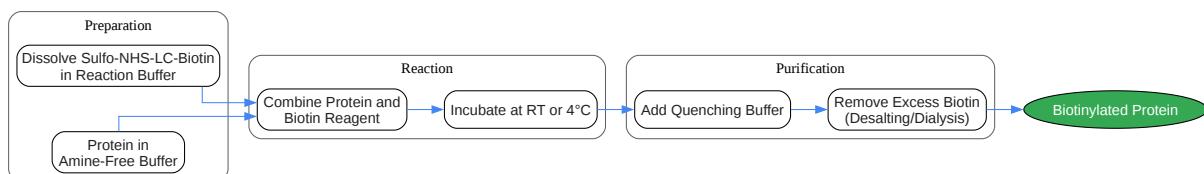
B. Cell Surface Protein Biotinylation

This protocol is designed for the specific labeling of proteins on the exterior of living cells. The membrane-impermeable nature of **Sulfo-NHS-LC-Biotin** is crucial for this application.[4]

Materials:

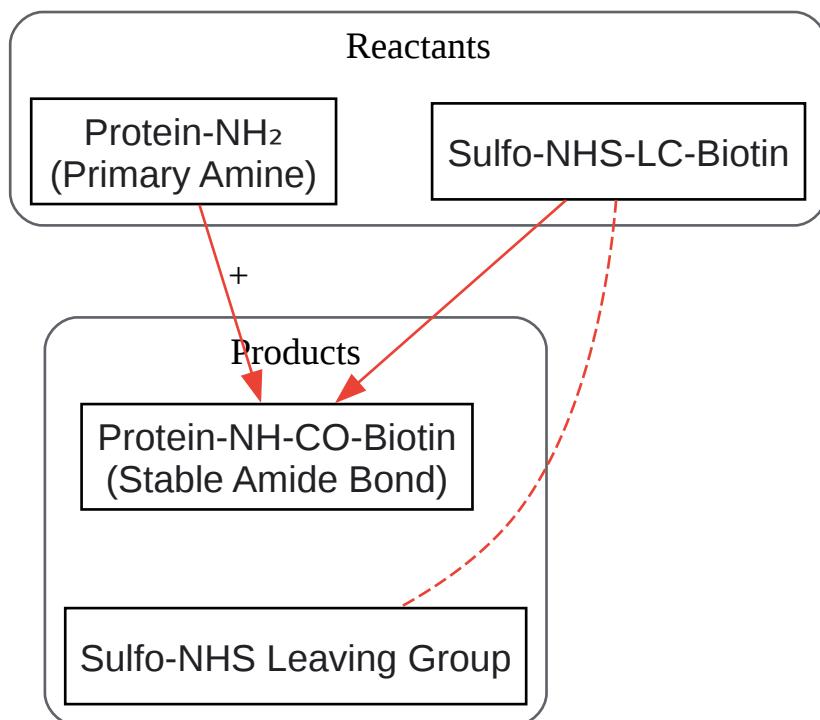
- Adherent or suspension cells
- Ice-cold PBS, pH 8.0
- **Sulfo-NHS-LC-Biotin**
- Quenching buffer (e.g., PBS containing 100 mM glycine)
- Lysis buffer

Methodology:

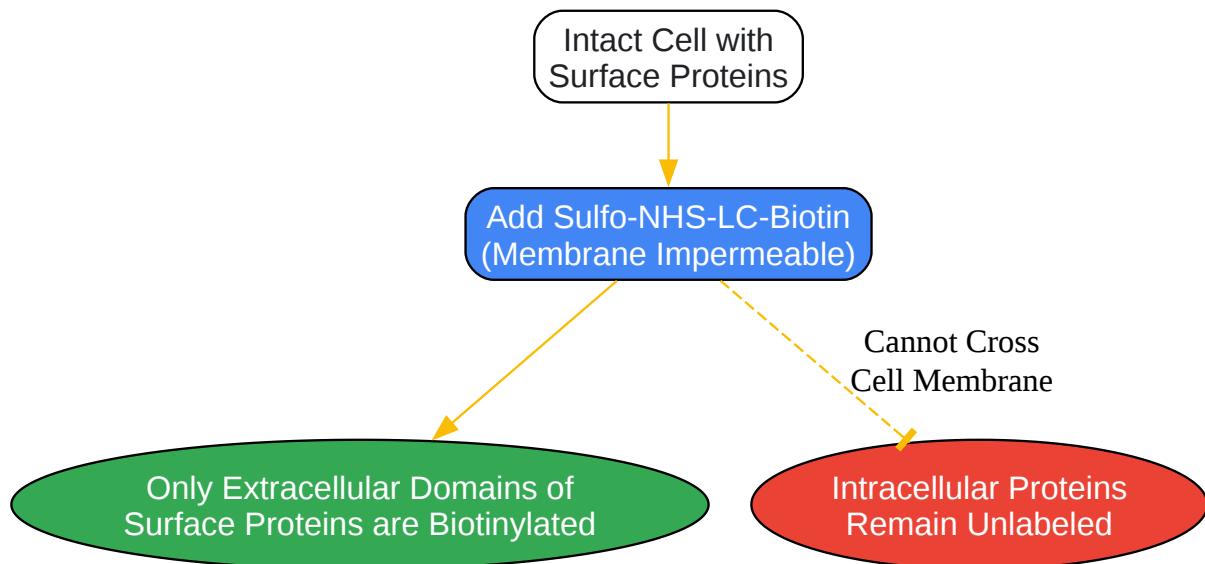

- Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][4]
- Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25×10^6 cells/mL.[1][4] Add **Sulfo-NHS-LC-Biotin** to a final concentration of

around 2 mM (approximately 1.0 mg of **Sulfo-NHS-LC-Biotin** per mL of cell suspension).[1][4]

- Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the incubation at 4°C is recommended to minimize the internalization of the biotin reagent.[1][4]
- Quenching: Terminate the reaction by washing the cells twice with ice-cold quenching buffer.[8]
- Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for subsequent analysis of biotinylated proteins.


Visualizing Workflows and Mechanisms

To better illustrate the processes involved in biotinylation, the following diagrams have been generated using Graphviz.


[Click to download full resolution via product page](#)

General workflow for protein biotinylation.

[Click to download full resolution via product page](#)

Reaction of **Sulfo-NHS-LC-Biotin** with a primary amine.

[Click to download full resolution via product page](#)

Logic of selective cell surface protein labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sulfo-NHS-LC-Biotin - CAS-Number 191671-46-2 - Order from Chemodex [chemodex.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Sulfo-NHS-LC-Biotin: A Technical Guide to Amine-Reactive Biotinylation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220122#sulfo-nhs-lc-biotin-molecular-weight-and-spacer-arm-length>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com